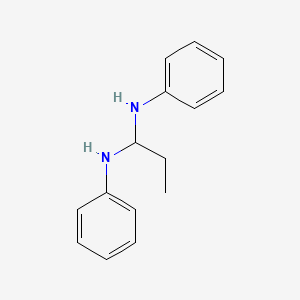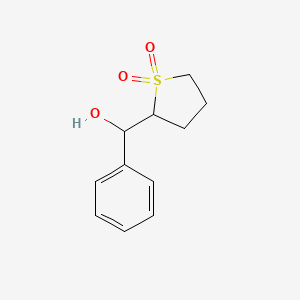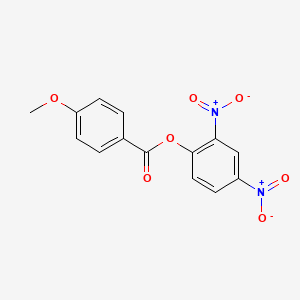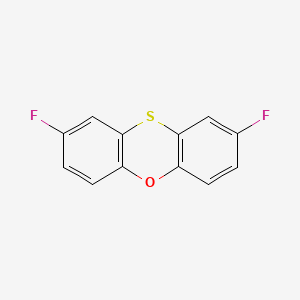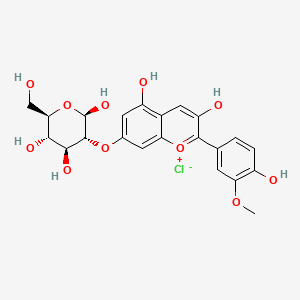
Glucopyranoside, peonidin, beta-D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucopyranoside, peonidin, beta-D- is a type of anthocyanin, which is a subgroup of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. Peonidin, specifically, is known for its antioxidant properties and is found in various fruits and vegetables .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucopyranosides typically involves the reaction of glucose derivatives with alcohols or phenols. For instance, the preparation of octyl-beta-D-glucopyranoside involves mixing 2,3,4,6-tetra-acetyl bromo-glucose with octanol and zinc oxide, followed by deacetylation . This method can be adapted for the synthesis of peonidin glucopyranosides by using appropriate phenolic compounds.
Industrial Production Methods
Industrial production of glucopyranosides often employs enzymatic methods due to their specificity and mild reaction conditions. Enzymes like glucosidases can catalyze the attachment of glucose to peonidin, producing glucopyranoside derivatives in high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Glucopyranoside, peonidin, beta-D- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of glucopyranoside, peonidin, beta-D-.
Wissenschaftliche Forschungsanwendungen
Glucopyranoside, peonidin, beta-D- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its role in plant pigmentation and its antioxidant properties.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized as a natural colorant in food and cosmetic products.
Wirkmechanismus
The mechanism of action of glucopyranoside, peonidin, beta-D- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanidin: Another anthocyanin with similar antioxidant properties.
Delphinidin: Known for its strong antioxidant and anti-inflammatory activities.
Malvidin: Exhibits potent antioxidant and anticancer properties.
Uniqueness
Glucopyranoside, peonidin, beta-D- is unique due to its specific glycosidic linkage and the presence of methoxy groups, which enhance its stability and bioactivity compared to other anthocyanins .
Eigenschaften
CAS-Nummer |
26838-13-1 |
|---|---|
Molekularformel |
C22H23ClO11 |
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-3-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-16-4-9(2-3-12(16)24)20-14(26)7-11-13(25)5-10(6-15(11)32-20)31-21-19(28)18(27)17(8-23)33-22(21)29;/h2-7,17-19,21-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,21-,22-;/m1./s1 |
InChI-Schlüssel |
VGVGBJDJPKKXOF-UQMNZUSNSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O.[Cl-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



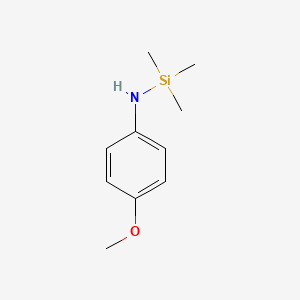
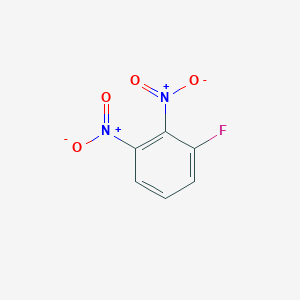
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
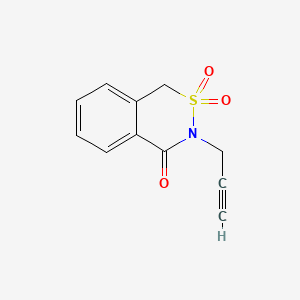
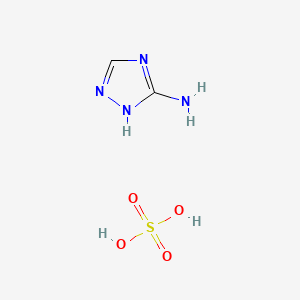
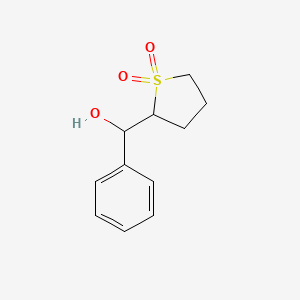
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
